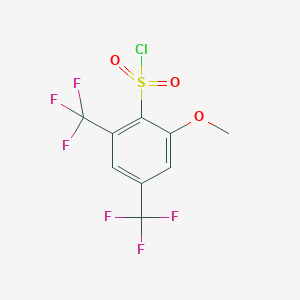

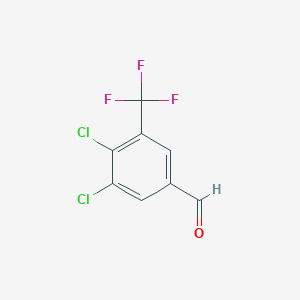

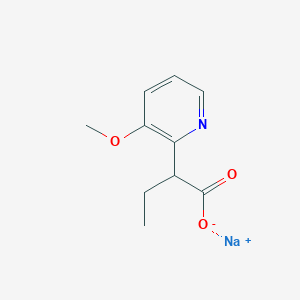

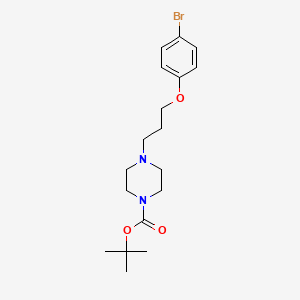

叔丁基 4-(3-(4-溴苯氧基)丙基)哌嗪-1-羧酸酯

描述

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate involved a mixture of N-Bocpiperzine and triethyl amine placed in acetonitrile and stirred for 4 hours. The mixture was then cooled to 0 °C, and ethylbromoacetate was added dropwise over a period of 15 minutes .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies. For instance, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .科学研究应用

合成和环境应用

叔丁基 4-(3-(4-溴苯氧基)丙基)哌嗪-1-羧酸酯是一种化合物,可以在与药物合成路线相关的讨论中找到,以及它在环境背景中的相关性。此类化合物的合成通常涉及复杂的化学反应,旨在创建具有特定性质或活性的分子。例如,像凡德他尼这样的药物的合成途径涉及可能在中间阶段包括类似化合物的步骤,突出了它们在开发具有更高产量和商业价值的药物中的作用 (Mi, 2015)。此外,已经广泛研究了相关合成酚类抗氧化剂 (SPA) 的环境出现和归宿,强调需要进行未来研究来开发毒性较低且环境影响较小的 SPA (Liu & Mabury, 2020)。

治疗和药理见解

哌嗪衍生物,包括与叔丁基 4-(3-(4-溴苯氧基)丙基)哌嗪-1-羧酸酯相关的衍生物,由于其广泛的治疗应用而在药物化学中引起极大兴趣。这些应用包括但不限于抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒和抗炎用途。哌嗪核上的取代模式的改变会导致所得分子的药用潜力发生明显差异,这强调了结构修饰在药物设计中的重要性 (Rathi et al., 2016)。

环境影响和生态毒性

类似于叔丁基 4-(3-(4-溴苯氧基)丙基)哌嗪-1-羧酸酯的化合物的降解产物,例如 4-叔辛基苯酚,已对其环境水污染、内分泌干扰和生态毒性进行了分析。这些研究表明,虽然一些降解产物可能比母体化合物更具毒性,但需要更新的去除技术和进一步研究其影响,以了解和减轻其环境影响 (Olaniyan et al., 2020)。

安全和危害

Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

属性

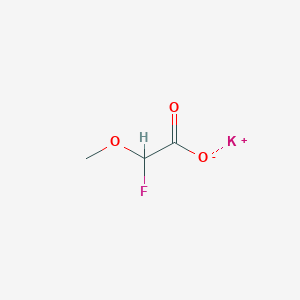

IUPAC Name |

tert-butyl 4-[3-(4-bromophenoxy)propyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrN2O3/c1-18(2,3)24-17(22)21-12-10-20(11-13-21)9-4-14-23-16-7-5-15(19)6-8-16/h5-8H,4,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRQJYUBWWCZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。